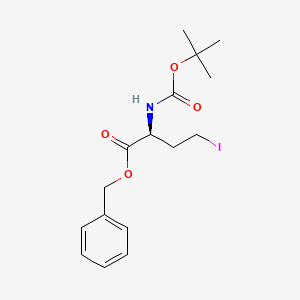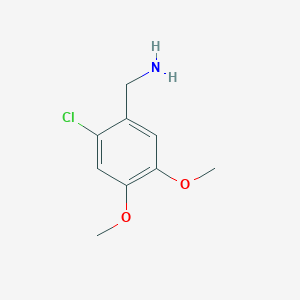
(2-Chloro-4,5-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chloro-4,5-dimethoxybenzyl)amine” is a chemical compound with the molecular formula C9H12ClNO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “(2-Chloro-4,5-dimethoxybenzyl)amine” consists of a benzene ring substituted with two methoxy groups (-OCH3), a chlorine atom, and a benzylamine group (-CH2NH2) .Aplicaciones Científicas De Investigación
Synthesis of 2-Anilinopyrimidines
“(2-Chloro-4,5-dimethoxybenzyl)amine” can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
Microwave-Assisted Reactions
The compound plays a crucial role in microwave-assisted reactions . The use of microwave irradiation in the synthesis of heterocyclic compounds, including anilinopyrimidines, has been demonstrated . The main advantage of this technique is the decrease of the reaction time from several hours to a few minutes or seconds compared to the results obtained on conventional heating .
Biological Activity
Anilinopyrimidines, which can be synthesized using “(2-Chloro-4,5-dimethoxybenzyl)amine”, are known for their biological activity . They have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .
Fungicides and Pesticides
The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported . This suggests that “(2-Chloro-4,5-dimethoxybenzyl)amine”, as a precursor in the synthesis of these compounds, may indirectly contribute to these applications.
Supramolecular Networks
Anilinopyrimidines have been demonstrated to play a role in the generation of supramolecular networks for molecular recognition . This suggests that “(2-Chloro-4,5-dimethoxybenzyl)amine” could potentially be used in the development of these networks.
Research and Development
“(2-Chloro-4,5-dimethoxybenzyl)amine” is used in various research and development applications . It’s available for purchase from several chemical suppliers, indicating its use in laboratory settings for research purposes .
Mecanismo De Acción
The compound’s mode of action would depend on its specific biological target. For instance, if it were to interact with an enzyme, it might do so by binding to the active site and either activating or inhibiting the enzyme’s function .
In terms of biochemical pathways, the compound could potentially be involved in a variety of reactions, depending on its specific target. For example, if it were to interact with a receptor in a signal transduction pathway, it could potentially affect the downstream signaling events .
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on various factors. These could include the compound’s chemical properties, such as its solubility and stability, as well as physiological factors, such as the pH of the stomach and the presence of transport proteins .
The result of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes at the molecular and cellular level to physiological effects at the level of the whole organism .
Finally, environmental factors could influence the compound’s action, efficacy, and stability. For example, factors such as temperature and pH could affect the compound’s stability, while the presence of other compounds could affect its efficacy through competitive or noncompetitive inhibition .
Propiedades
IUPAC Name |
(2-chloro-4,5-dimethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEWDZWYXHOICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-dimethoxybenzyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2573200.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573202.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2573203.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)
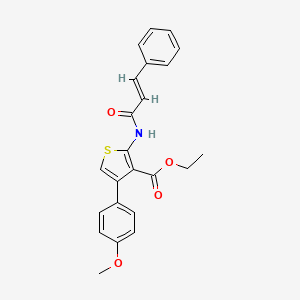
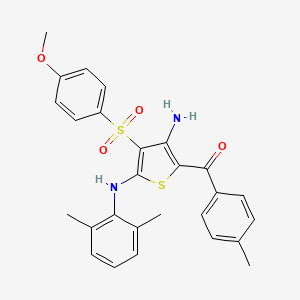
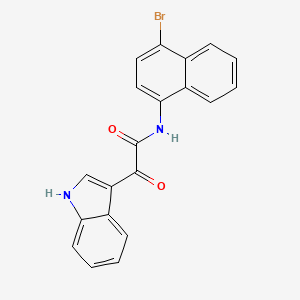
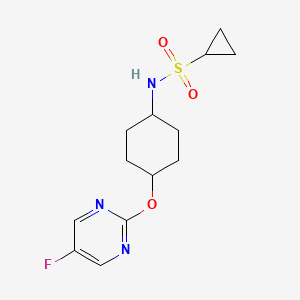
![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)
